3-Amino-6-bromopyridine-2-carbonitrile
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Overview
Description
3-Amino-6-bromopyridine-2-carbonitrile: is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridine-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromopyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization Reactions: The compound can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand, yielding polyaminopyridines.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium tert-butoxide and XPhos ligand: Used for polymerization reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Polyaminopyridines: Formed through polymerization reactions.
Scientific Research Applications
Chemistry: 3-Amino-6-bromopyridine-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyridine-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the bromine atom can undergo substitution reactions. The nitrile group can also participate in reactions, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
2-Amino-3-bromopyridine: Similar structure but with the amino and bromine groups at different positions.
3-Amino-6-bromopyridine: Lacks the nitrile group present in 3-Amino-6-bromopyridine-2-carbonitrile.
Uniqueness: this compound is unique due to the presence of both a nitrile group and a bromine atom on the pyridine ring, which enhances its reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
3-amino-6-bromopyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCAVCFMNVWXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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